molecular formula C13H20O B2696612 2,4-Dimethyl-3-phenylpentan-1-ol CAS No. 2248407-62-5

2,4-Dimethyl-3-phenylpentan-1-ol

Cat. No.: B2696612
CAS No.: 2248407-62-5
M. Wt: 192.302
InChI Key: PIPSMNCWXDIOAM-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-phenylpentan-1-ol is an organic compound belonging to the class of alcohols It features a phenyl group attached to a pentane chain with two methyl groups at positions 2 and 4, and a hydroxyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3-phenylpentan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a phenylmagnesium bromide reacts with a suitable ketone or aldehyde, followed by reduction to yield the desired alcohol . Another method involves the aldol condensation of appropriate aldehydes, followed by hydrogenation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions or aldol condensations, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3-phenylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2,4-Dimethyl-3-phenylpentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl group can engage in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-5-phenylpentan-1-ol
  • 2-Methyl-3-phenylpropanal
  • 2-Phenyl-2-butanol

Uniqueness

2,4-Dimethyl-3-phenylpentan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a phenyl group with a branched pentane chain and a hydroxyl group makes it versatile for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,4-dimethyl-3-phenylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10(2)13(11(3)9-14)12-7-5-4-6-8-12/h4-8,10-11,13-14H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPSMNCWXDIOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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